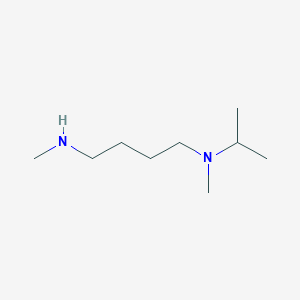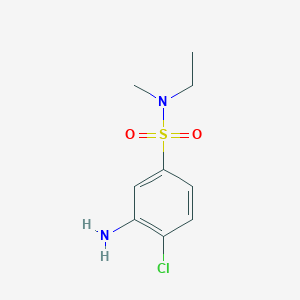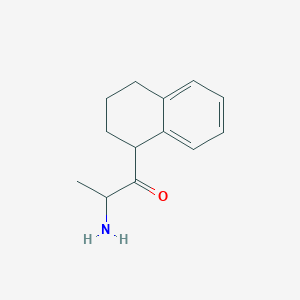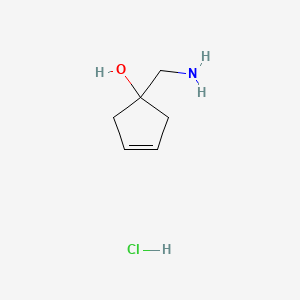
4-Bromo-3-fluoropyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3-fluoropyridine-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates .
化学反応の分析
Types of Reactions
4-Bromo-3-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions
科学的研究の応用
4-Bromo-3-fluoropyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: In the development of agrochemicals such as herbicides and insecticides.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-3-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse chemical structures. The presence of bromine and fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluoropyridine-3-sulfonyl chloride
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 3-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-3-fluoropyridine-2-sulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various scientific research applications .
特性
分子式 |
C5H2BrClFNO2S |
|---|---|
分子量 |
274.50 g/mol |
IUPAC名 |
4-bromo-3-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(4(3)8)12(7,10)11/h1-2H |
InChIキー |
LHRSNLWHMANREJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Br)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)







